![molecular formula C7H12ClF2N B2916629 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2551120-64-8](/img/structure/B2916629.png)
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
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Overview
Description
“3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2416237-54-0 . It has a molecular weight of 237.6 . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[1.1.1]pentane derivatives, has been documented . The key synthesis step was an addition of difluorocarbene (:CF 2) to bicyclo[1.1.0]butanes .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H8F5N.ClH/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4;/h1-3,13H2;1H . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Synthesis and Structural Analysis
- The bicyclo[1.1.1]pentane scaffold, including 3-alkylbicyclo[1.1.1]pentan-1-amines, is an effective bioisostere for aromatic rings and tert-butyl groups. A method to synthesize these compounds directly from [1.1.1]propellane has been developed, which is significant for pharmaceutical applications (Hughes et al., 2019).
Medicinal Chemistry Applications
- Bicyclo[1.1.1]pentan-1-amine serves as a unique moiety in medicinal chemistry. The development of new routes to this compound, like the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, showcases its growing importance and potential in drug development (Goh et al., 2014).
- Radical multicomponent carboamination of [1.1.1]propellane is a method to synthesize multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives, which are valuable in drug design due to their three-dimensional, small-ring scaffolds (Kanazawa et al., 2017).
Advanced Synthetic Methods
- The synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes, which are useful in medicinal chemistry as surrogates for various chemical groups, has been achieved through highly diastereoselective asymmetric enolate functionalization (Wong et al., 2019).
- Strain-release heteroatom functionalization is a methodology that facilitates the installation of small, strained ring systems like bicyclo[1.1.1]pentane in drug molecules. This approach is pivotal in modifying lead compounds in drug discovery (Lopchuk et al., 2017).
Bioisosteres in Drug Discovery
- Difluoro-substituted bicyclo[1.1.1]pentanes are proposed as saturated bioisosteres of the benzene ring in drug discovery projects. Their synthesis involves the addition of difluorocarbene to bicyclo[1.1.0]butanes, highlighting their potential in medicinal chemistry (Bychek et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(2,2-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-5(9)1-6-2-7(10,3-6)4-6;/h5H,1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVJNJGIPYIGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
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